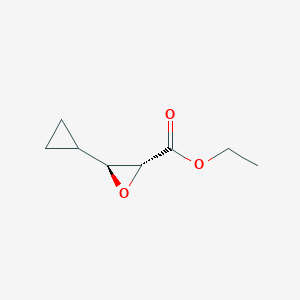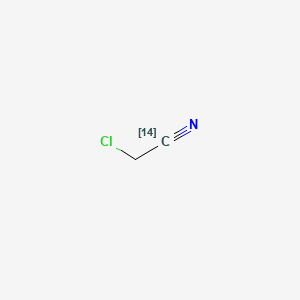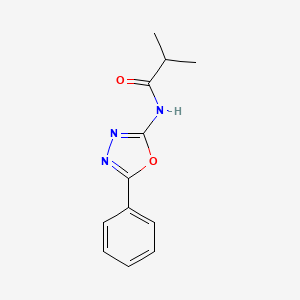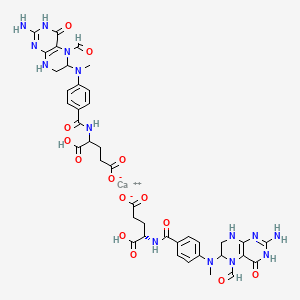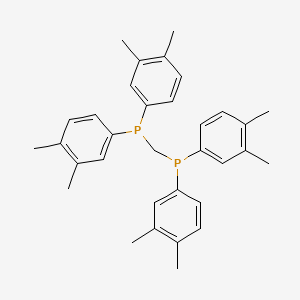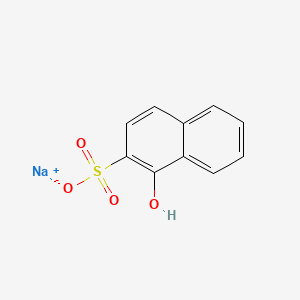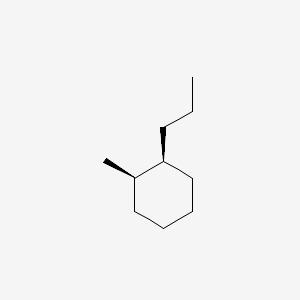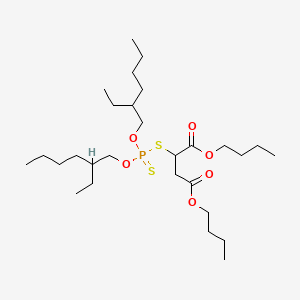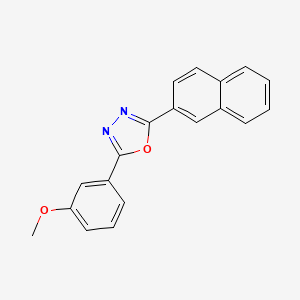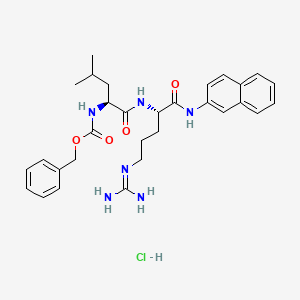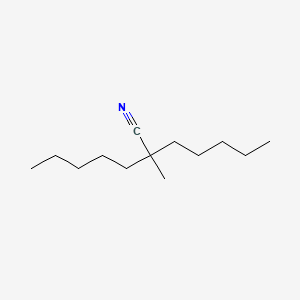
(4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide is a chemical compound with a complex structure that includes an oxazolidine ring, a nitrophenyl group, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide typically involves the formation of the oxazolidine ring followed by the introduction of the nitrophenyl and carboxamide groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Oxazolidine Ring: This step often involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This can be achieved through nitration reactions, where a nitro group is introduced to a phenyl ring.
Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid or its derivatives (such as an acid chloride) to form the carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, among other transformations.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various oxidized forms of the compound.
科学的研究の応用
(4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide has a range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation of its potential as a pharmaceutical agent, particularly in the context of its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which (4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
Similar compounds to (4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide include other oxazolidine derivatives with different substituents on the ring or phenyl group. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H13N3O4 |
|---|---|
分子量 |
251.24 g/mol |
IUPAC名 |
(4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide |
InChI |
InChI=1S/C11H13N3O4/c1-7-10(12-6-18-7)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,7,10,12H,6H2,1H3,(H,13,15)/t7-,10-/m0/s1 |
InChIキー |
MTCOEAKRYPFRCQ-XVKPBYJWSA-N |
異性体SMILES |
C[C@H]1[C@H](NCO1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CC1C(NCO1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


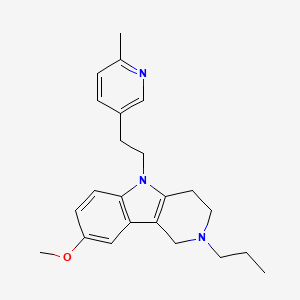
![(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one](/img/structure/B13810561.png)

